molecular formula C19H20Cl3N3O3S B425714 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide

Cat. No.: B425714
M. Wt: 476.8g/mol
InChI Key: YSOACBZJNXBEFF-UHFFFAOYSA-N
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Description

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with chlorophenyl groups and a methanesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.

    Introduction of the Oxoethyl Group: The piperazine intermediate is then reacted with ethyl chloroformate to introduce the oxoethyl group, forming 1-(3-chlorophenyl)-4-(2-oxoethyl)piperazine.

    Sulfonamide Formation: The final step involves the reaction of the oxoethyl piperazine with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide
  • **N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide

Uniqueness

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both 3-chlorophenyl and 3,5-dichlorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H20Cl3N3O3S

Molecular Weight

476.8g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide

InChI

InChI=1S/C19H20Cl3N3O3S/c1-29(27,28)25(18-11-15(21)9-16(22)12-18)13-19(26)24-7-5-23(6-8-24)17-4-2-3-14(20)10-17/h2-4,9-12H,5-8,13H2,1H3

InChI Key

YSOACBZJNXBEFF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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